molecular formula C5H4BrNO2S B13108718 5-Bromopyridine-2-sulfinicacid

5-Bromopyridine-2-sulfinicacid

Cat. No.: B13108718
M. Wt: 222.06 g/mol
InChI Key: CKGGZAWUHSAVHX-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfinic acid is an organic compound with the molecular formula C5H4BrNO2S It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a sulfinic acid group is attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridine-2-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method includes the bromination of 2-pyridinesulfonic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of 5-Bromopyridine-2-sulfinic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, employing a palladium-catalyzed bromination process can offer higher selectivity and yield compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 5-Bromopyridine-2-sulfonic acid.

    Reduction: 2-Sulfinic acid pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromopyridine-2-sulfinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in substitution reactions with electrophiles. The bromine atom can undergo oxidative addition or reductive elimination, facilitating the formation of new chemical bonds. These interactions enable the compound to modify the structure and function of target molecules, making it useful in synthetic and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

    2-Amino-5-bromopyridine: Contains an amino group at the 2nd position instead of a sulfinic acid group.

    5-Bromopyridine-3-sulfonic acid: Similar structure but with the sulfonic acid group at the 3rd position.

Uniqueness

5-Bromopyridine-2-sulfinic acid is unique due to the presence of both a bromine atom and a sulfinic acid group at specific positions on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications.

Properties

IUPAC Name

5-bromopyridine-2-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGGZAWUHSAVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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